Bienvenue dans la boutique en ligne BenchChem!

trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol;hydrochloride

Diastereoselective synthesis Ketoreductase catalysis Cyclobutane stereochemistry

trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol hydrochloride (CAS 90226-44-1, molecular formula C₈H₁₈ClNO, MW 179.69 g/mol) is a sterically hindered cyclobutane derivative bearing a primary amine and a hydroxyl group in a trans configuration on a fully methyl-substituted four-membered ring. The hydrochloride salt form enhances aqueous solubility and handling characteristics relative to the free base.

Molecular Formula C8H18ClNO
Molecular Weight 179.69
CAS No. 90226-44-1
Cat. No. B2771693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol;hydrochloride
CAS90226-44-1
Molecular FormulaC8H18ClNO
Molecular Weight179.69
Structural Identifiers
SMILESCC1(C(C(C1O)(C)C)N)C.Cl
InChIInChI=1S/C8H17NO.ClH/c1-7(2)5(9)8(3,4)6(7)10;/h5-6,10H,9H2,1-4H3;1H
InChIKeyYMBBKCTTZDWDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol hydrochloride (CAS 90226-44-1): A Sterically Hindered, Trans-Configured Cyclobutane Amino-Alcohol Building Block


trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol hydrochloride (CAS 90226-44-1, molecular formula C₈H₁₈ClNO, MW 179.69 g/mol) is a sterically hindered cyclobutane derivative bearing a primary amine and a hydroxyl group in a trans configuration on a fully methyl-substituted four-membered ring [1]. The hydrochloride salt form enhances aqueous solubility and handling characteristics relative to the free base . This compound has recently gained prominence as a key synthetic intermediate in the preparation of investigational androgen receptor (AR) degrader GDC-2992, underscoring its pharmaceutical relevance [1].

Why trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol hydrochloride Cannot Be Replaced by the cis Isomer, the Free Base, or the Dimethylamino Analog


Substituting this compound with the cis diastereomer (CAS 802564-28-9 or its HCl salt CAS 13592-25-1) introduces a different spatial arrangement of the amino and hydroxyl groups, which can fundamentally alter molecular recognition in chiral environments and downstream coupling reactions [1]. The free base form (CAS 802276-99-9) lacks the enhanced aqueous solubility conferred by the hydrochloride salt, potentially complicating aqueous-phase reactions and purification workflows . The dimethylamino analog (CAS 13592-26-2) replaces the primary amine with a tertiary amine, eliminating the capacity for amide bond formation or Boc-protection strategies that are critical in pharmaceutical intermediate synthesis [2]. These stereochemical, salt-form, and functional-group distinctions carry quantifiable consequences for synthetic efficiency, diastereomeric purity, and application scope, as detailed in the evidence below.

Quantitative Differentiation Evidence for trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol hydrochloride: Head-to-Head and Class-Level Comparisons


Diastereoselectivity: KRED-Catalyzed Synthesis Delivers ~98:2 dr (trans:cis) vs. Poorly Selective Stoichiometric Oxime Reduction

Zell et al. (2025) developed a ketoreductase (KRED)-catalyzed reductive amination of 2,2,4,4-tetramethylcyclobutane-1,3-dione that produces tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate—the immediate precursor to the target compound—with ~98:2 diastereomeric ratio (dr) favoring the trans isomer [1]. In contrast, the prior stoichiometric oxime reduction route was described as poorly selective (no quantitative dr reported, but qualitatively inferior) [1]. The Boc-protected intermediate is subsequently deprotected with HCl to yield the hydrochloride salt of the target compound [1].

Diastereoselective synthesis Ketoreductase catalysis Cyclobutane stereochemistry

Process Mass Intensity: 10-Fold Improvement Over Prior Oxime Reduction Method

The KRED-catalyzed process reported by Zell et al. (2025) achieved a 10-fold improvement in process mass intensity (PMI) compared to the prior stoichiometric oxime reduction route [1]. Process mass intensity, defined as the total mass of materials used per mass of product, is a key metric for evaluating the scalability and environmental footprint of a synthetic route. The 10-fold reduction means substantially lower solvent, reagent, and waste burdens per kilogram of product [1].

Process mass intensity Green chemistry metrics Scalable synthesis

Validated Pharmaceutical Utility: Key Fragment in Investigational Androgen Receptor Degrader GDC-2992 (DC₅₀ = 2.7 nM)

The trans-cyclobutanol scaffold serves as a critical structural fragment in GDC-2992 (RO7656594), an orally bioavailable heterobifunctional androgen receptor degrader developed by Genentech/Roche [1][2]. GDC-2992 degrades AR with a DC₅₀ of 2.7 nM and inhibits VCaP prostate cancer cell proliferation with an IC₅₀ of 9.7 nM . The Zell et al. synthesis was specifically demonstrated on scale to produce this fragment for GDC-2992 [1]. In contrast, the cis isomer or the dimethylamino analog lacks the precise spatial orientation and primary amine reactivity required for the specific ether linkage and subsequent coupling steps in the GDC-2992 synthetic route [1].

PROTAC Androgen receptor degrader Prostate cancer

Trans vs. Cis Biological Activity: Class-Level Precedent from 3-Dimethylamino-2,2,4,4-tetramethylcyclobutanol

In a class-level pharmacological study, Pircio et al. (1964) compared the cis and trans isomers of 3-dimethylamino-2,2,4,4-tetramethylcyclobutanol for hypotensive activity and found that the cis isomer was 'slightly less active' than the trans isomer [1]. Although this study employed the dimethylamino analog rather than the primary amine, the consistent stereochemical trend—trans outperforming cis in a biological context—provides a class-level inference that the trans configuration may confer superior biological recognition. Quantitative activity values (e.g., ED₅₀) were not reported in the available abstract, limiting the strength of this comparison [1].

Stereochemistry-activity relationship Hypotensive activity Cyclobutane pharmacology

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling vs. Free Base

The hydrochloride salt (CAS 90226-44-1) of trans-3-amino-2,2,4,4-tetramethylcyclobutanol is expected to exhibit substantially higher aqueous solubility than the free base (CAS 802276-99-9, MW 143.23 g/mol) based on class-level precedent: cyclobutylamine hydrochloride is freely soluble in water, whereas cyclobutylamine free base is only slightly soluble . The hydrochloride salt also offers improved solid-state stability due to reduced amine volatility and lower susceptibility to atmospheric CO₂ absorption . Direct comparative solubility data for this specific compound are not published; this inference is drawn from the well-established behavior of cyclobutylamine and related primary amine salts .

Salt form selection Aqueous solubility Solid-state handling

High-Impact Application Scenarios for trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol hydrochloride Based on Quantitative Differentiation Evidence


PROTAC and Bifunctional Degrader Linker Synthesis Requiring Defined trans Stereochemistry

The ~98:2 diastereomeric ratio achievable via the KRED-catalyzed route [1] makes this compound the preferred choice for constructing PROTAC linkers that demand precise spatial orientation, such as the ether-linked cyclobutane fragment in GDC-2992 [1][2]. The free primary amine enables facile coupling to carboxylic acid-containing E3 ligase ligands or target protein binders, while the hydroxyl group provides an orthogonal functionalization handle. The 10-fold PMI improvement [1] means that procurement of this intermediate at multi-gram to kilogram scale is economically viable for medicinal chemistry campaigns. The hydrochloride salt form ensures consistent solubility in DMF, DMSO, and aqueous coupling conditions.

Chiral Cyclobutane-Containing Pharmaceutical Intermediate Manufacturing

The well-defined trans configuration and the availability of the Boc-protected intermediate tert-butyl((1r,3r)-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate [1] position this compound as a versatile chiral building block for synthesizing cyclobutane-containing drug candidates beyond androgen receptor modulators. The stereochemical integrity (~98:2 dr) is critical for drug substances where the relative orientation of amine and hydroxyl substituents determines target binding [1]. The demonstrated scalability en route to GDC-2992 [1] provides confidence for process chemistry teams evaluating this intermediate for GMP campaigns.

Androgen Receptor Antagonist and Degrader Research Programs

The aryloxy tetramethylcyclobutane scaffold, of which this compound is a direct synthetic precursor, has been validated as a potent androgen receptor antagonist template through cell-based high-throughput screening [3]. GDC-2992, incorporating the trans-cyclobutanol fragment, achieves AR degradation with a DC₅₀ of 2.7 nM in VCaP cells . Research groups pursuing novel AR degraders or antagonists for castration-resistant prostate cancer (CRPC) should prioritize this trans-configured building block over cis or dimethylamino analogs, as the latter lack the demonstrated integration into a clinical-stage candidate [1].

Stereochemical Probe Synthesis for Cyclobutane Conformational Analysis

The rigid, fully substituted cyclobutane ring with trans-1,3-amino alcohol functionality provides a unique scaffold for studying conformational effects in medicinal chemistry. The high diastereomeric purity (~98:2) [1] ensures that structure-activity relationship (SAR) interpretations are not confounded by the presence of the cis diastereomer. The class-level pharmacological precedent showing trans > cis biological activity in the dimethylamino analog series [4] further supports the selection of the trans isomer for SAR probe development.

Quote Request

Request a Quote for trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.